4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Description
4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a tricyclic compound featuring a pyrroloquinoline core with five methyl substituents at positions 4, 4, 6, 8, and 7.
Properties
IUPAC Name |
5,6,9,11,11-pentamethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-8-6-11-9(2)7-16(4,5)17-13(11)12(10(8)3)14(18)15(17)19/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPZBDGESKUBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1C)C(=O)C(=O)N3C(C=C2C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted aniline with a diketone in the presence of a strong acid catalyst . The reaction conditions often require elevated temperatures and inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrroloquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cell proliferation, making it a potential antitumor agent . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Methylation: Increased methyl groups (e.g., pentamethyl vs.
- Electron-Donating Groups : Methoxy substituents (e.g., 8-OMe) increase polarity, favoring aqueous solubility but possibly hindering blood-brain barrier penetration .
- Hybrid Derivatives : Thiazole or rhodanine moieties introduce hydrogen-bonding sites, enhancing interactions with coagulation factors (e.g., FXa/FXIa) .
Anticoagulant Effects (FXa/FXIa Inhibition)
Insights :
- Thiazole/rhodanine hybrids exhibit potent dual FXa/FXIa inhibition due to complementary interactions with catalytic sites .
- The pentamethyl compound’s lack of polar moieties may limit coagulation factor binding, but its methyl groups could enhance plasma protein binding for prolonged half-life .
Kinase Inhibition
Physicochemical Properties
Notes:
- Methoxy groups reduce LogP by ~1.3 units, aligning with enhanced solubility .
Biological Activity
4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 273.34 g/mol. The compound features a unique pyrroloquinoline structure that contributes to its biological activity.
Anticancer Properties
Research indicates that compounds within the pyrroloquinoline family exhibit anticancer properties. For instance:
- Mechanism of Action : Studies have shown that these compounds can inhibit DNA and RNA synthesis in cancer cells. Specifically, 4H-pyrrolo[3,2,1-ij]quinolines induce moderate inhibition of these processes in the absence of light but show enhanced effects under UVA irradiation .
- Cell Line Studies : In vitro studies using CHO (Chinese Hamster Ovary) cells demonstrated antiproliferative effects and the formation of DNA lesions upon exposure to light .
Anticoagulant Activity
Recent investigations have highlighted the anticoagulant activity of derivatives based on the pyrroloquinoline structure:
- Inhibition of Coagulation Factors : Certain synthesized derivatives were found to selectively inhibit coagulation factors Xa and XIa. This suggests potential therapeutic applications in managing thrombotic disorders .
| Compound | Coagulation Factor Inhibited | Activity |
|---|---|---|
| Derivative A | Factor Xa | Selective Inhibition |
| Derivative B | Factor XIa | Selective Inhibition |
Antimicrobial Effects
Pyrroloquinoline derivatives have also demonstrated antimicrobial properties:
- Broad-Spectrum Activity : Research has indicated effectiveness against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Anticancer Effects :
- Objective : To evaluate the compound's effect on cancer cell lines.
- Findings : The compound inhibited cell growth significantly in a dose-dependent manner when exposed to UVA light.
-
Anticoagulant Study :
- Objective : To assess the anticoagulant properties of synthesized derivatives.
- Findings : Several derivatives showed promising results in inhibiting coagulation factors without significant toxicity to normal cells.
Q & A
Q. Basic Characterization :
Q. Advanced Applications :
- X-ray Crystallography : Resolves ambiguous regiochemistry (e.g., C–H···π interactions in centrosymmetric dimers) .
- HPLC-MS Monitoring : Tracks multicomponent reactions (e.g., Knoevenagel-Michael cascades) in real-time .
How can experimental design address contradictions in oxidation product distributions?
Q. Methodological Strategy :
Condition Screening : Vary temperature (-3°C vs. RT), solvent (THF vs. H₂SO₄), and oxidizing agent (mCPBA vs. Na₂S₂O₈).
Computational Modeling : Use DFT calculations to predict dominant pathways (e.g., oxazine vs. hydroquinoline acid formation) .
Isolation Protocols : Acid-base extraction separates isomers (e.g., 1,3-oxazinoquinolinedione vs. 1,4-oxazinoquinolinedione) .
Q. Example :
- Oxidation with Na₂S₂O₈ in H₂SO₄ yields 6,7-dihydro-1H,5H-[1,4]oxazinoquinoline-2,3-dione, whereas mCPBA produces the 1,3-oxazine isomer .
What strategies optimize pyrroloquinoline derivatives as dual inhibitors of coagulation factors Xa/XIa?
Q. Advanced Drug Design :
- Hybrid Synthesis : Condense pyrroloquinoline-1,2-diones with rhodanines or thiosemicarbazides to enhance binding to FXa/FXIa active sites .
- Docking Studies : SOL docking software identifies inhibitors with SOL scores >6.5 for FXa and >5.8 for FXIa. Thresholds are validated via native ligand RMSD (<1.4 Å) .
Q. Biological Data :
| Compound | FXa IC₅₀ (µM) | FXIa IC₅₀ (µM) | Reference |
|---|---|---|---|
| Hydrazinocarbamide | 0.12 | 0.18 | |
| Rhodanine Hybrid | 0.09 | 0.15 |
How are multicomponent reactions (MCRs) leveraged for spirocyclic derivatives?
Q. Methodology :
- Catalytic Systems : N-Methylpiperazine in ethanol enables three-component reactions with malononitrile/resorcinol, forming spirochromenes via Knoevenagel-Michael-Thorpe-Ziegler cascades .
- Substituent Effects : Electron-withdrawing groups (e.g., CN) accelerate linear product cyclization, while ethyl esters require prolonged reflux .
Mechanistic Insight : HPLC-MS reveals competing pathways: pyrroloquinoline-dione first reacts with nitriles or resorcinol, depending on nitrile reactivity .
What computational tools predict regioselectivity in heterocyclic rearrangements?
Q. Advanced Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
